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Compound of Interest

Compound Name: Allylescaline

Cat. No.: B1520581

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging
to the phenethylamine class. Structurally related to mescaline, it is distinguished by the
substitution of an allyl group at the 4-position of the aromatic ring. First synthesized and
described by Alexander Shulgin in his seminal work "PiHKAL (Phenethylamines | Have Known
and Loved),"” Allylescaline is a potent agonist of the serotonin 5-HT2A receptor, the primary
target for classic psychedelic drugs. This technical guide provides an in-depth overview of the
chemical properties, synthesis, characterization, and known pharmacological actions of
Allylescaline, intended to serve as a valuable resource for the scientific community.

Chemical Properties and Data

A summary of the key chemical identifiers and properties of Allylescaline is presented in the

table below for easy reference.
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Property Value Source

2-(4-(allyloxy)-3,5-
IUPAC Name dimethoxyphenyl)ethan-1- PubChem

amine

AL, Allylmescaline, 4-Allyloxy-

Synonyms ) )
3,5-dimethoxyphenethylamine

Molecular Formula C13H19NO3

Molecular Weight 237.299 g/mol

CAS Number 39201-75-7 PubChem
Colorless oil (freebase),

Appearance Crystalline solid (hydrochloride

salt)

Soluble in ethanol, DMSO, and

Solubility (HCI salt
y( ) DMF.

Synthesis

The synthesis of Allylescaline, as detailed by Alexander Shulgin in PiIHKAL, provides a
foundational methodology for its preparation. The process involves the allylation of 3,5-
dimethoxy-4-hydroxyphenethylamine (homosyringonitrile) followed by reduction of the nitrile

group.

Experimental Protocol: Synthesis of Allylescaline
Step 1: Allylation of 3,5-dimethoxy-4-hydroxyphenylacetonitrile

o A mixture of 3,5-dimethoxy-4-hydroxyphenylacetonitrile (1 part), allyl iodide (2 parts), and
anhydrous potassium carbonate (1.5 parts) in anhydrous acetone is prepared.

e The reaction mixture is refluxed for 16-24 hours.

 After cooling, the inorganic salts are removed by filtration.
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e The acetone is removed from the filtrate under reduced pressure.

e The residue is taken up in diethyl ether and washed with dilute sodium hydroxide to remove
any unreacted starting material, followed by a water wash.

e The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is
evaporated to yield 3,5-dimethoxy-4-allyloxyphenylacetonitrile as an oil.

Step 2: Reduction of 3,5-dimethoxy-4-allyloxyphenylacetonitrile to Allylescaline

» A solution of 3,5-dimethoxy-4-allyloxyphenylacetonitrile in anhydrous diethyl ether or
tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride
(LAH) in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

e The reaction mixture is stirred at room temperature for several hours or gently refluxed to
ensure complete reduction.

o After the reaction is complete, it is cautiously quenched by the sequential addition of water
and then a sodium hydroxide solution to precipitate the aluminum salts.

e The resulting mixture is filtered, and the filter cake is washed with fresh solvent.
e The combined filtrate and washings are dried over anhydrous sodium sulfate.
e The solvent is removed under reduced pressure to yield Allylescaline freebase as an oil.

Purification: The crude product can be purified by vacuum distillation or by conversion to its
hydrochloride salt. To prepare the hydrochloride salt, the freebase is dissolved in an
appropriate solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the
same solvent. The resulting precipitate is collected by filtration, washed with cold solvent, and
dried.

Characterization and Analytical Protocols

Comprehensive characterization of Allylescaline is essential to confirm its identity and purity.
The following are standard analytical techniques and suggested experimental protocols.
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile
compounds.

Experimental Protocol:
e Instrument: A standard GC-MS system equipped with a capillary column.

e Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-
methylpolysiloxane column (e.g., HP-5MS, DB-5MS), is suitable. A typical dimension would
be 30 m length, 0.25 mm internal diameter, and 0.25 pum film thickness.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

 Injection: A small volume (e.g., 1 pL) of a dilute solution of Allylescaline in a suitable solvent
(e.g., methanol, ethyl acetate) is injected in split or splitless mode.

e Temperature Program:
o Initial temperature: 100 °C, hold for 1 minute.
o Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
o Final hold: Hold at 280 °C for 5-10 minutes.

e Mass Spectrometer: Operated in electron ionization (El) mode at 70 eV. The mass range
scanned is typically from 40 to 500 amu. The resulting mass spectrum will show a
characteristic fragmentation pattern that can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.
Both *H and 3C NMR are crucial for the unambiguous identification of Allylescaline.

Experimental Protocol:
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o Solvent: Deuterated chloroform (CDCIs) or deuterated methanol (CDsOD) are common
choices.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

e Sample Preparation: Dissolve a few milligrams of the purified compound in approximately
0.5-0.7 mL of the deuterated solvent.

» 'H NMR: Acquire a standard proton spectrum. The expected signals would include those for
the aromatic protons, the methoxy groups, the allylic protons, and the ethylamine side chain.

e 13C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for
each unique carbon atom in the molecule.

e 2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity
between protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Experimental Protocol:

o Technique: Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid or
solid samples with minimal preparation.

e Sample Preparation:
o Liquid (Freebase): A small drop of the oily freebase is placed directly on the ATR crystal.

o Solid (HCI salt): A small amount of the solid powder is pressed firmly against the ATR
crystal.
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o Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the
sample spectrum is acquired. The spectrum is typically recorded over a range of 4000 to 400

cm™i,

o Expected Absorptions: Key vibrational bands would include N-H stretching (for the primary
amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and allyl), and C-O
stretching (ether linkages).

Pharmacological Profile

Allylescaline's primary pharmacological effect is mediated by its agonist activity at serotonin
receptors, particularly the 5-HT2A subtype.

Receptor Binding and Functional Activity

Determining the binding affinity and functional potency of Allylescaline at various receptors is
crucial for understanding its pharmacological profile.

Experimental Protocol: Radioligand Receptor Binding Assay (5-HT2A Receptor)

e Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or
CHO cells).

o Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by
homogenization and centrifugation.

e Radioligand: A suitable radiolabeled antagonist, such as [*H]ketanserin or [BH]MDL 100,907,
is used to label the 5-HT2A receptors.

e Assay:

o In a 96-well plate, incubate the cell membranes with a fixed concentration of the
radioligand and varying concentrations of Allylescaline (the competitor).

o Non-specific binding is determined in the presence of a high concentration of a non-
radiolabeled antagonist (e.g., spiperone).
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o The incubation is carried out in a suitable buffer at a specific temperature and for a defined
period (e.g., 30 minutes at 37°C).

o Separation and Detection: The bound and free radioligand are separated by rapid filtration
through glass fiber filters. The radioactivity retained on the filters is measured by liquid
scintillation counting.

o Data Analysis: The data are analyzed using non-linear regression to determine the ICso (the
concentration of Allylescaline that inhibits 50% of the specific binding of the radioligand).
The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway

The activation of the 5-HT2A receptor by an agonist like Allylescaline initiates a well-
characterized intracellular signaling cascade. This pathway is primarily mediated by the Gg/11
family of G-proteins.

» To cite this document: BenchChem. [Allylescaline: A Comprehensive Technical Guide to its
Chemical Properties and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520581#chemical-properties-and-characterization-
of-allylescaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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